![molecular formula C22H20N4O4 B2378028 2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-77-0](/img/structure/B2378028.png)
2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves several steps . These include high-pressure amination, Zinc oxide nanoparticle-catalyzed cyclization, methoxylation, bromination, Suzuki coupling, reduction of the –NO2 group, Boc protection of the 1o amino group, diazotization of the amine group, and finally, saponification of the ethyl ester group .Molecular Structure Analysis
The molecular structure of this compound is unique and offers opportunities for studying various fields, such as medicinal chemistry, drug discovery, and material science.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include high-pressure amination, Zinc oxide nanoparticle-catalyzed cyclization, methoxylation, bromination, Suzuki coupling, reduction of the –NO2 group, Boc protection of the 1o amino group, diazotization of the amine group, and finally, saponification of the ethyl ester group .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds related to 2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. These methods often involve reactions with α-bromoacetophenones and subsequent alkylation processes (Barlin, Davies, Ireland, & Zhang, 1993).
Antidopaminergic Properties : Some derivatives, including those with a similar structure to this compound, have been studied for their antidopaminergic properties. These properties are significant in the development of antipsychotic agents (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Central Nervous System Activities : Compounds structurally similar to this compound have been synthesized and evaluated for their central nervous system activities. This includes the study of their interaction with rat brain membranes (Barlin, Davies, Ireland, & Zhang, 1992).
Applications in Medical Imaging
- Radiopharmaceutical Development : Related compounds have been synthesized for use in medical imaging, specifically as precursors for radiolabeled compounds. This area of research is crucial for developing diagnostic tools in neurology and psychiatry (Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Van Hoof, & Janssen, 1990).
Biological Activity and Molecular Interaction
Biological Activity Studies : Investigations into the biological activities of similar compounds have been conducted. These studies are pivotal for understanding how these compounds interact with biological systems at a molecular level (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).
Molecular Docking Studies : Synthesis of related compounds has been accompanied by molecular docking studies to understand their potential interactions with specific receptors or enzymes. Such research is critical for the rational design of drugs targeting specific molecular pathways (Sulistyowaty et al., 2020).
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-9-5-8-16(21(18)30-3)22(27)23-15-7-4-6-14(12-15)17-13-26-19(24-17)10-11-20(25-26)29-2/h4-13H,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSGDGXEFOGRSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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